1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a tetrahydropyrrolo[1,2-a]pyrazine core, which is a bicyclic structure that contributes to its biological activity. The presence of the bromophenyl group enhances its chemical reactivity and may influence its pharmacological properties.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is often synthesized for research purposes in the field of organic chemistry and pharmacology. The molecular formula of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is C14H14BrN3, with a molecular weight of approximately 304.19 g/mol .
The synthesis of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves several steps:
The molecular structure of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine features:
The compound can be represented by its canonical SMILES notation: C1CCN(C2=C(C=C(C=C2)Br)C(=N1)N)C(=O)N
.
The chemical reactivity of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine includes:
The mechanism of action for compounds like 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine often involves interactions with biological targets such as enzymes or receptors.
Relevant data includes:
The applications of 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine primarily lie within medicinal chemistry:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0